molecular formula C17H13BrN2O2 B1383592 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile CAS No. 1159978-63-8

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

Cat. No.: B1383592
CAS No.: 1159978-63-8
M. Wt: 357.2 g/mol
InChI Key: WQHNDHWZVNWJQQ-UHFFFAOYSA-N
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Description

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is a complex organic compound with a molecular formula of C17H13BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in a large-scale setting.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxazinone ring play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(6-bromo-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHNDHWZVNWJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Br)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Reactant of Route 2
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4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Reactant of Route 4
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Reactant of Route 6
4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

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